An In-Depth Technical Guide to the Physical Properties of 4,4'-Dinitrodiphenyl Sulfide
An In-Depth Technical Guide to the Physical Properties of 4,4'-Dinitrodiphenyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the core physical properties of 4,4'-Dinitrodiphenyl sulfide, a molecule of significant interest in organic synthesis and materials science. This document moves beyond a simple recitation of data, offering insights into the experimental methodologies used to determine these properties and the scientific principles that govern them. Our aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge necessary for the effective handling, characterization, and application of this compound.
Introduction: Understanding 4,4'-Dinitrodiphenyl Sulfide
4,4'-Dinitrodiphenyl sulfide, with the CAS Number 1223-31-0, is an organic compound characterized by two p-nitrophenyl groups linked by a sulfur atom.[1][2] Its chemical structure, featuring the electron-withdrawing nitro groups, imparts distinct chemical reactivity and physical characteristics.[3] This compound serves as a valuable intermediate in the synthesis of various organic molecules and high-performance polymers.[3] A thorough understanding of its physical properties is paramount for its application in research and development, ensuring purity, stability, and predictable behavior in chemical processes.
Core Identification:
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Chemical Name: 4,4'-Dinitrodiphenyl sulfide[4]
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Synonyms: Bis(4-nitrophenyl) sulfide, 1-nitro-4-[(4-nitrophenyl)sulfanyl]benzene[5]
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CAS Number: 1223-31-0[1]
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Molecular Formula: C₁₂H₈N₂O₄S[4]
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Molecular Weight: 276.27 g/mol [4]
Solid-State and Thermal Properties
The solid-state and thermal characteristics of 4,4'-Dinitrodiphenyl sulfide are critical for its storage, handling, and use in reactions conducted at elevated temperatures.
Appearance and Crystalline Form
4,4'-Dinitrodiphenyl sulfide typically presents as light yellow to brown crystalline powder or orange flaky crystals.[4] The color is attributed to the presence of the nitroaromatic chromophores within the molecular structure.
Melting Point
The melting point is a crucial indicator of purity. For 4,4'-Dinitrodiphenyl sulfide, the reported melting point is approximately 160 °C .[3] Variations in this value can indicate the presence of impurities.
Table 1: Summary of Key Physical Properties
| Property | Value | Source(s) |
| Appearance | Light yellow to brown powder/crystals | [4] |
| Melting Point | ~160 °C | [3] |
| Boiling Point | Predicted: 487.4 ± 30.0 °C | |
| Density | Estimated: 1.4634 g/cm³ | |
| Refractive Index | Estimated: 1.6930 |
Note: Boiling point, density, and refractive index are primarily based on predictive models and should be considered as estimates.
Experimental Determination of Melting Point: Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to determine the melting point and enthalpy of fusion of a substance. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.
Principle of DSC for Melting Point Determination: As the sample is heated, it absorbs energy, and at its melting point, a significant amount of heat is absorbed to drive the endothermic phase transition from solid to liquid. This results in a distinct peak in the DSC thermogram, the onset of which is typically taken as the melting point. The area under the peak is proportional to the enthalpy of fusion.
Experimental Workflow: DSC Analysis
Caption: Workflow for determining the melting point of 4,4'-Dinitrodiphenyl sulfide using DSC.
Solubility Profile
The solubility of 4,4'-Dinitrodiphenyl sulfide in various solvents is a key parameter for its use in synthesis, purification, and formulation.
General Solubility:
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Soluble: Organic solvents. One source specifies solubility in glacial acetic acid.
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Insoluble: Water.
The insolubility in water is expected due to the largely nonpolar, aromatic structure of the molecule. Its solubility in organic solvents facilitates its use in a wide range of organic reactions.
Experimental Protocol: Qualitative Solubility Testing
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Sample Preparation: Place approximately 10-20 mg of 4,4'-Dinitrodiphenyl sulfide into a series of clean, dry test tubes.
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Solvent Addition: To each test tube, add 1 mL of a different solvent (e.g., water, ethanol, acetone, dichloromethane, glacial acetic acid).
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Observation: Vigorously agitate each test tube for 1-2 minutes.
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Assessment: Observe for the complete dissolution of the solid. If the solid dissolves, it is considered soluble in that solvent. If a suspension or undissolved solid remains, it is classified as insoluble or sparingly soluble.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and identification of 4,4'-Dinitrodiphenyl sulfide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Expected ¹H NMR Spectrum: Due to the symmetry of the 4,4'-disubstituted phenyl rings, the proton NMR spectrum is expected to be relatively simple. The aromatic protons on each ring will likely appear as two doublets, characteristic of an AA'BB' spin system. The electron-withdrawing nitro groups will cause a downfield shift of these protons.
Expected ¹³C NMR Spectrum: The carbon NMR spectrum will show distinct signals for the different carbon environments in the molecule. The carbon atoms attached to the nitro groups and the sulfur atom will have characteristic chemical shifts. Due to the symmetry, only four signals are expected for the aromatic carbons.
Experimental Workflow: NMR Analysis
Caption: A generalized workflow for acquiring and processing NMR spectra of 4,4'-Dinitrodiphenyl sulfide.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Characteristic FT-IR Absorptions: The FT-IR spectrum of 4,4'-Dinitrodiphenyl sulfide is expected to show strong absorption bands corresponding to:
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N-O stretching (nitro group): Typically observed in the regions of 1500-1570 cm⁻¹ (asymmetric) and 1300-1370 cm⁻¹ (symmetric).
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C-N stretching: Around 850 cm⁻¹.
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Aromatic C-H stretching: Above 3000 cm⁻¹.
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Aromatic C=C stretching: In the 1400-1600 cm⁻¹ region.
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C-S stretching: This can be weak and is often found in the fingerprint region.
Experimental Protocol: FT-IR Analysis (KBr Pellet Method)
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Sample Preparation: Grind a small amount (1-2 mg) of 4,4'-Dinitrodiphenyl sulfide with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
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Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
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Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.
Crystallographic Data
The three-dimensional arrangement of molecules in the solid state is determined by X-ray crystallography. While a specific CCDC entry for 4,4'-dinitrodiphenyl sulfide was not definitively located in the initial search, crystallographic analysis would reveal key structural parameters such as bond lengths, bond angles, and intermolecular interactions. For the related compound, bis(p-nitrophenyl) disulfide, a crystal structure has been reported, which can provide some insight into the packing of similar molecules.[6]
Principle of X-ray Crystallography: When a beam of X-rays is directed at a single crystal, the electrons in the atoms diffract the X-rays in a specific pattern of spots.[7] The positions and intensities of these spots can be used to calculate the electron density map of the molecule, and from this, the arrangement of the atoms in the crystal lattice can be determined.[7]
Conclusion
The physical properties of 4,4'-Dinitrodiphenyl sulfide are well-defined, with its solid-state nature, melting point, and solubility profile being key considerations for its practical application. Spectroscopic techniques provide the necessary tools for its unambiguous identification and quality control. This guide has outlined the fundamental physical characteristics and the experimental methodologies used for their determination, providing a solid foundation for researchers and professionals working with this important chemical intermediate. Further research to obtain experimentally verified data for properties that are currently estimated would be a valuable contribution to the field.
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The Royal Society of Chemistry. † 1H-NMR and 13C-NMR Spectra. [Link]
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ACS Publications. Stabilizing Effect of a 4c/6e Hypervalent Bond in Dinitrodiphenyl Disulfides and Their Thermochemical Properties: Experimental and Computational Approach. [Link]
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The Royal Society of Chemistry. Supplementary Information Synthesis, Structure and Catalysis of NHC-Pd(II) Complex Based on Tetradentate Mixed Ligand Qing-Xiang. [Link]
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NIH. Stabilizing Effect of a 4c/6e Hypervalent Bond in Dinitrodiphenyl Disulfides and Their Thermochemical Properties: Experimental and Computational Approach. [Link]
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NIST. di(p-Nitrophenyl) sulfide. [Link]
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ResearchGate. FT-IR spectra of a thiophenol and b diphenyldisulfide. [Link]
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SpectraBase. 4-Nitro-diphenylsulfide - Optional[FTIR] - Spectrum. [Link]
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The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]
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ResearchGate. X-ray crystallography of (1R,2R,4S,5S,8S)-2,8-bis(4-chlorophenyl)-4-(4-nitrophenyl)-1-aza-3,7-dio xabicyclo[3][3]octane | Request PDF. [Link]
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